3-Undecylthiophene
Overview
Description
3-Undecylthiophene is a thiophene derivative with an undecyl group attached to the third position of the thiophene ring. Thiophene derivatives like 3-undecylthiophene are of significant interest due to their electronic properties and potential applications in organic electronics, such as in the construction of photovoltaic solar cells and as materials for supercapacitors .
Synthesis Analysis
The synthesis of polythiophene derivatives, including those similar to 3-undecylthiophene, has been explored through various organosynthetic techniques. For instance, poly(3-alkylthiophenes) can be synthesized by dehydrohalogenation of 2-halogenothiophene or by dehydrogenation of thiophene and its derivatives . Additionally, the electrochemical polymerization of 3-dodecylthiophene, a close relative to 3-undecylthiophene, has been studied, revealing that the monomer is predominantly attacked at the 2-position of the thiophene ring .
Molecular Structure Analysis
The molecular structure of polythiophene derivatives is characterized by a conjugated system that extends along the polymer backbone, which is responsible for their electronic properties. The structure and morphology of polymers similar to 3-undecylthiophene have been characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and thermal analysis .
Chemical Reactions Analysis
Polythiophenes can undergo various chemical reactions, particularly those involving their conjugated backbone. For example, the electrochemical copolymerization of 3-dodecylthiophene with 3-methylthiophene has been studied, showing that the copolymers have a random structure and that the presence of the 3-methylthiophene units can increase the conductivity of the resulting polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of polythiophene derivatives are influenced by their molecular structure. For instance, poly(3-alkylthiophenes) with long alkyl side groups are soluble in common organic solvents and can be processed into uniform films . The electrochemical and optical properties of poly(3-undecyl-2,2'-bithiophene) have been characterized, showing that it has an oxidation potential of 1.0 V and a bandgap of 2.04 eV, which are important parameters for its application in photovoltaic solar cells . The capacitive properties of polymers with alkyl side chains have also been investigated, indicating their potential use as electrode materials for supercapacitors .
Scientific Research Applications
Electronic and Photovoltaic Applications
3-Undecylthiophene and its derivatives have been extensively studied for their electronic and photovoltaic applications. For example, poly(3-undecylthiophene) doped with fullerene C60 has shown improved Schottky behavior and changed optical absorption properties, making it suitable for electronic devices (Kuo, Wakim, Sengupta, & Tripathy, 1993). Additionally, polythiophenes, including 3-undecylthiophene derivatives, have been used in thin-film TiO2 photovoltaic solar cells, demonstrating their potential in renewable energy technologies (Grant, Schwartzberg, Smestad, Kowalik, Tolbert, & Zhang, 2003).
Photocatalytic Applications
Polythiophenes, including those with 3-undecylthiophene, have shown promising applications in photocatalytic degradation. They have been used in the fabrication of catalysts with metal oxides, enhancing photocatalytic activity under UV or visible light (Ansari, Khan, Ansari, & Cho, 2015). This application is particularly relevant in environmental remediation and pollution control.
Electrochemical Applications
Studies have explored the electrochemical polymerization of 3-undecylthiophene derivatives, providing insights into their potential for various electrochemical applications. For instance, the electrochemical growth of poly(3-dodecylthiophene) in porous silicon layers has been described, suggesting applications in active optical guides and other electrochemical devices (Errien, Froyer, Louarn, & Retho, 2005).
Optoelectronic and Thermal Applications
Polythiophene derivatives, including those based on 3-undecylthiophene, have been investigated for their optoelectronic properties and thermal behavior. Studies have shown that these polymers exhibit thermochromism and can be used in electrochromic devices, indicating their potential in smart materials and displays (Nicho, Hu, López-Mata, & Escalante, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-undecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIIRMZYURVVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340731 | |
Record name | 3-Undecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Undecylthiophene | |
CAS RN |
129607-86-9 | |
Record name | 3-Undecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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